Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-(3-((4-Aminobutyl)amino)propyl)acetamide Dihydrochloride
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-(3-((4-Aminobutyl)amino)propyl)acetamide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, a significant polyamine metabolite. Also known as N1-Acetylspermidine dihydrochloride, this molecule plays a crucial role in the intricate network of polyamine metabolism, making its precise structural characterization essential for understanding its biological function and for potential therapeutic applications.
Chemical Identity and Properties
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride is the salt form of N1-Acetylspermidine, a monoacetylated derivative of the polyamine spermidine. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.
| Property | Value |
| Chemical Formula | C₉H₂₃Cl₂N₃O |
| Molecular Weight | 260.21 g/mol |
| CAS Number | 34450-16-3 |
| Synonyms | N1-Acetylspermidine dihydrochloride, N1-AcSPD |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Spectroscopic and Spectrometric Data for Structure Elucidation
Due to the limited availability of published experimental data for N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, the following sections present expected data based on the analysis of its chemical structure and data from closely related analogs, such as N1-acetylspermine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.
Expected ¹H NMR Chemical Shifts (in D₂O, referenced to TSP at 0.00 ppm)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃-C(=O) | ~2.0 | s |
| -C(=O)-NH-CH₂ - | ~3.2 | t |
| -CH₂-CH₂ -CH₂- | ~1.9 | p |
| -NH-CH₂ -CH₂-NH- | ~3.0 - 3.1 | m |
| -NH-CH₂-CH₂ -CH₂ -CH₂-NH₂ | ~1.7 | m |
| -CH₂-CH₂ -NH₂ | ~3.0 | t |
Expected ¹³C NMR Chemical Shifts (in D₂O)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C H₃-C(=O) | ~22 |
| CH₃-C (=O) | ~175 |
| -C(=O)-NH-C H₂- | ~37 |
| -CH₂-C H₂-CH₂- | ~25-28 |
| -NH-C H₂-CH₂-NH- | ~45-48 |
| -NH-CH₂-C H₂-C H₂-CH₂-NH₂ | ~24-27 |
| -CH₂-C H₂-NH₂ | ~39 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a suitable technique for this charged molecule.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monoisotopic Mass (Free Base) | 187.1685 g/mol |
| Observed [M+H]⁺ | m/z 188.1763 |
| Observed [M+2H]²⁺ | m/z 94.5921 |
Expected MS/MS Fragmentation of [M+H]⁺ (m/z 188.1763)
| Fragment m/z | Proposed Structure/Loss |
| 145.1390 | [M+H - CH₃CONH]⁺ |
| 129.1441 | [M+H - NH₂-(CH₂)₄-NH]⁺ |
| 86.0968 | [CH₃CONHCH₂CH₂CH₂]⁺ |
| 72.0811 | [NH₂CH₂CH₂CH₂CH₂]⁺ |
| 43.0184 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the key experiments required for the structure elucidation of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride.
NMR Spectroscopy
Objective: To determine the complete proton and carbon framework and their connectivity.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
Sample Preparation:
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Dissolve 5-10 mg of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride in 0.6 mL of deuterium oxide (D₂O).
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Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
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Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton spectrum with water suppression.
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¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.
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COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to identify direct one-bond proton-carbon correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D heteronuclear correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
Mass Spectrometry
Objective: To confirm the molecular weight and determine the fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation:
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Prepare a stock solution of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.
Data Acquisition:
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Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
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MS/MS (Tandem MS): Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 188.18) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.
Signaling Pathways and Experimental Workflows
Polyamine Metabolism Pathway
N1-Acetylspermidine is a key intermediate in the catabolism of polyamines. The following diagram illustrates its position in this vital cellular pathway.
Experimental Workflow for Structure Elucidation
The logical flow of experiments for elucidating the structure of an unknown compound like N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride is depicted below.
